molecular formula C17H14S B14351614 1-Methyl-2-(phenylsulfanyl)naphthalene CAS No. 93322-80-6

1-Methyl-2-(phenylsulfanyl)naphthalene

Cat. No.: B14351614
CAS No.: 93322-80-6
M. Wt: 250.4 g/mol
InChI Key: PVIXUCCJWAPRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(phenylsulfanyl)naphthalene is an organic compound with the molecular formula C₁₇H₁₄S It is a derivative of naphthalene, where a methyl group and a phenylsulfanyl group are attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(phenylsulfanyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(phenylsulfanyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid in the presence of sulfuric acid.

    Sulfonation: Sulfuric acid or oleum.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Nitration: Nitro derivatives of this compound.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated derivatives.

Scientific Research Applications

1-Methyl-2-(phenylsulfanyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(phenylsulfanyl)naphthalene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the naphthalene ring. This compound can act as a ligand, forming complexes with metal ions, which can alter its chemical and physical properties .

Comparison with Similar Compounds

    1-Methyl-2-(phenylthio)naphthalene: Similar structure but with a thioether group instead of a sulfanyl group.

    2-Methyl-1-(phenylsulfanyl)naphthalene: Isomer with different substitution pattern on the naphthalene ring.

    1-Methyl-2-(phenylsulfinyl)naphthalene: Oxidized form with a sulfinyl group.

Uniqueness: 1-Methyl-2-(phenylsulfanyl)naphthalene is unique due to the presence of both a methyl and a phenylsulfanyl group on the naphthalene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

93322-80-6

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

1-methyl-2-phenylsulfanylnaphthalene

InChI

InChI=1S/C17H14S/c1-13-16-10-6-5-7-14(16)11-12-17(13)18-15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

PVIXUCCJWAPRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.